molecular formula C6H11FO5 B1197257 alpha-D-Glucopyranosyl fluoride CAS No. 2106-10-7

alpha-D-Glucopyranosyl fluoride

Cat. No. B1197257
CAS RN: 2106-10-7
M. Wt: 182.15 g/mol
InChI Key: ATMYEINZLWEOQU-GASJEMHNSA-N
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Description

Synthesis Analysis

Alpha-D-Glucopyranosyl fluoride can be synthesized through a stepwise solvent-promoted SNi reaction, displaying mechanistic implications for retaining glycosyltransferases. The solvolysis of this compound in hexafluoro-2-propanol yields two products, highlighting the importance of solvent effects in the synthesis and rearrangement of glycosyl fluorides (Chan, Tang, & Bennet, 2012).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic and crystallographic techniques, revealing its conformation and stereochemistry. X-ray analyses of peracetylated this compound demonstrate the glycopyranosyl ring's regular (4)C1 chair conformation, with the anomeric fluoride adopting an axial orientation, highlighting the strong anomeric effect influencing the molecule's structure (Dedola, Hughes, & Field, 2010).

Chemical Reactions and Properties

This compound acts as a glucopyranosyl donor in various enzymatic reactions, such as those catalyzed by sucrose phosphorylase, indicating its versatility as a substrate for enzyme-mediated glycosylation processes. The enzyme catalyzes the hydrolysis of glucosyl fluoride at rates comparable to sucrose, underscoring its utility as a glucose donor in biochemical transformations (Gold & Osber, 1971).

Scientific Research Applications

  • Fluorine-19 NMR Studies : Alpha-D-Glucopyranosyl fluoride's transport in human erythrocytes was studied using fluorine-19 magnetization transfer, although its exchange rate was too slow for effective measurement. This study highlighted significant differences in the permeabilities of alpha and beta forms of glucopyranosyl fluorides, which could be explained by an alternating conformation model involving selective binding preferences based on the conformation and site of fluorination (London & Gabel, 1995).

  • Enzyme Inhibition Studies : this compound strongly inhibits alpha-glucan phosphorylase from rabbit muscle and, to a lesser extent, from potato tubers. The study explored its competitive inhibition characteristics, providing insights into the binding interactions with the enzyme (Ariki & Fukui, 1975).

  • Glycosyltransferase Research : This compound served as a D-glucopyranosyl donor for the glycosyltransferase from Streptococcus mutans, resulting in a D-glucan of high molecular weight and fluoride ion. The study also explored the inhibitory effects of various monosaccharides on this reaction (Figures & Edwards, 1976).

  • Sucrose Phosphorylase Substrate : this compound was identified as a substrate for sucrose phosphorylase from Pseudomonas saccharophila, displaying comparable kinetic properties to sucrose (Gold & Osber, 1971).

Mechanism of Action

Target of Action

Alpha-D-Glucopyranosyl fluoride primarily targets glycoside hydrolases (GHs) . These enzymes are found in all biological kingdoms and play a crucial role in carbohydrate metabolism . They catalyze the biochemical transfer of carbohydrate units from donor sugars to acceptor biomolecules or water .

Mode of Action

This compound interacts with its targets, the glycoside hydrolases, through a process of hydrolysis . This interaction involves the departure of a fluoride ion within a glycoside hydrolase active site that stabilizes pyranosylium ion-like transition states . The catalysis is driven solely by H-bonding assistance from an enzymatic carboxylic acid residue . No assistance is required from the bound nucleophile, which in these two cases is either a water molecule (GH15) or a sugar hydroxyl group (GH55) .

Biochemical Pathways

The hydrolysis of this compound by glycoside hydrolases affects the carbohydrate metabolism pathway . This process results in the biochemical transfer of carbohydrate units from donor sugars to acceptor biomolecules or water . The specific downstream effects of this process depend on the specific glycoside hydrolase involved and the broader metabolic context.

Pharmacokinetics

The compound’s interaction with glycoside hydrolases suggests that it may be metabolized through the carbohydrate metabolism pathway .

Result of Action

The hydrolysis of this compound by glycoside hydrolases results in the formation of D-glucose . This process involves either configurational inversion or retention, depending on the specific enzyme involved . The transition states for both enzymatic reactions are essentially identical .

Future Directions

In addition to alpha-D-fluoroglucose, the glycosyl donors alpha-D-fluoromaltose and alpha-D-fluorogalactose underwent glycosylation with Boc-Tyr-OH under the reaction conditions, providing O-glycosyl . This suggests potential future directions for research and applications of alpha-D-Glucopyranosyl fluoride and similar compounds.

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMYEINZLWEOQU-DVKNGEFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2106-10-7
Record name 1-Fluoro-1-deoxy-?-D-glucose
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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